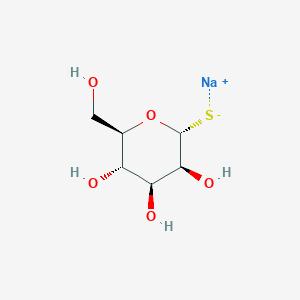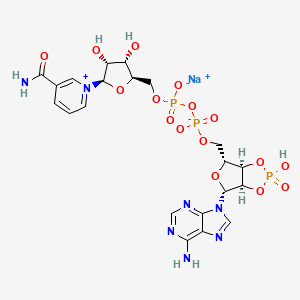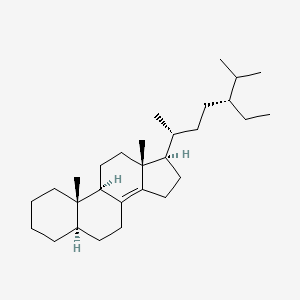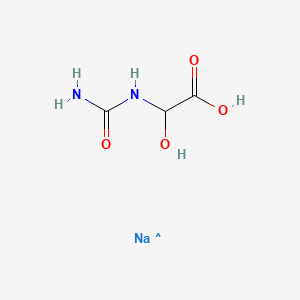
(5E,7Z)-dodeca-5,7-dienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,7Z)-dodeca-5,7-dienol, also known as DODE, is a pheromone produced by female insects that attracts male insects for mating. The chemical structure of DODE is C12H20O, and it has a molecular weight of 180.29 g/mol. DODE has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
(5E,7Z)-dodeca-5,7-dienol works by stimulating the olfactory receptors in male insects, which triggers a behavioral response that leads to mating. (5E,7Z)-dodeca-5,7-dienol is highly specific to certain insect species, and different species have different sensitivity to (5E,7Z)-dodeca-5,7-dienol.
Biochemical and Physiological Effects
(5E,7Z)-dodeca-5,7-dienol has been shown to have various biochemical and physiological effects on insects, including changes in gene expression, hormone levels, and behavior. (5E,7Z)-dodeca-5,7-dienol can also affect the reproductive system of insects, leading to reduced fertility and mating success.
Avantages Et Limitations Des Expériences En Laboratoire
(5E,7Z)-dodeca-5,7-dienol has several advantages for lab experiments, including its high specificity and effectiveness in attracting male insects. However, (5E,7Z)-dodeca-5,7-dienol also has some limitations, including its high cost, variability in effectiveness across different insect species, and potential interference from environmental factors.
Orientations Futures
There are several future directions for research on (5E,7Z)-dodeca-5,7-dienol, including the development of more efficient synthesis methods, the identification of new insect species that are sensitive to (5E,7Z)-dodeca-5,7-dienol, and the investigation of the ecological impact of using (5E,7Z)-dodeca-5,7-dienol for pest control. Additionally, (5E,7Z)-dodeca-5,7-dienol could also be used in combination with other pheromones or chemicals to enhance its effectiveness and specificity.
Méthodes De Synthèse
(5E,7Z)-dodeca-5,7-dienol can be synthesized through various methods, including chemical synthesis, biosynthesis, and extraction from natural sources. The most commonly used method is chemical synthesis, which involves the reaction between 1,5-hexadiene and acrolein in the presence of a catalyst. Biosynthesis involves the use of enzymes to convert precursors into (5E,7Z)-dodeca-5,7-dienol. Extraction from natural sources involves the isolation of (5E,7Z)-dodeca-5,7-dienol from female insect pheromones.
Applications De Recherche Scientifique
(5E,7Z)-dodeca-5,7-dienol has been extensively studied for its potential applications in pest control, agriculture, and ecology. (5E,7Z)-dodeca-5,7-dienol can be used as a lure to attract male insects, which can be trapped or killed before they mate with females, thereby reducing pest populations. (5E,7Z)-dodeca-5,7-dienol can also be used to monitor insect populations and study their behavior and ecology.
Propriétés
Numéro CAS |
71510-51-5 |
|---|---|
Nom du produit |
(5E,7Z)-dodeca-5,7-dienol |
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 |
Pureté |
96% |
Synonymes |
5E7Z-12OH; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



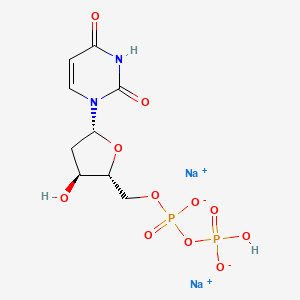

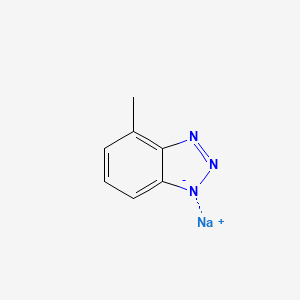
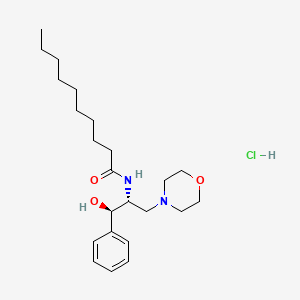

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
